1,2,3,4-Tetrahydroquinoline-7-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQWATUHZIFCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid can be synthesized through various methods. One common approach involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an aromatic Schiff base and an electron-rich olefin under the catalysis of Lewis or Brønsted acids . Another method involves the hydrogenation of quinoline derivatives using homogeneous or heterogeneous catalysts under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use metal catalysts such as palladium or platinum supported on carbon, and the reactions are carried out in high-pressure reactors to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alpha-2A adrenergic receptor and phenylethanolamine N-methyltransferase, leading to various pharmacological effects . The compound’s sulfonic acid group enhances its solubility and reactivity, allowing it to participate in diverse biochemical pathways.
Comparison with Similar Compounds
1,4-Dihydro-4-thioxo-3-quinolinesulfonic Acid (4a)
N-(4-Chlorophenyl)-1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide
- Structure: Isoquinoline analog with a sulfonamide (–SO₂NH–) group at C7 and a 4-chlorophenyl substituent.
- Properties: Formula C₁₅H₁₅ClN₂O₂S; SMILES: Clc1ccc(cc1)NS(=O)(=O)c2ccc3c(c2)CNCC3 . The isoquinoline core and sulfonamide group may enhance binding to biological targets, such as enzymes or receptors.
7-Hydroxy-1,2,3,4-Tetrahydroquinoline
N-Benzyl-2-oxo-1,2,3,4-Tetrahydroquinoline-7-sulfonamide (D1)
- Structure: Tetrahydroquinoline with a sulfonamide group at C7 and a ketone at C2.
- Synthesis : Multi-step process involving pivalate reagents and column chromatography .
Comparative Analysis of Key Properties
Table 1: Structural and Functional Comparisons
Biological Activity
1,2,3,4-Tetrahydroquinoline-7-sulfonic acid (THQ-7-SO3H) is a derivative of tetrahydroquinoline that has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of THQ-7-SO3H based on recent studies.
1. Synthesis of THQ-7-SO3H
The synthesis of THQ-7-SO3H typically involves the reaction of tetrahydroquinoline derivatives with sulfonic acid groups. Various methods have been reported to achieve high yields and purity in synthesizing these compounds. For instance, a heterogeneous cascade Povarov reaction catalyzed by sulfonic acid has been shown to be effective for synthesizing tetrahydroquinoline derivatives, including THQ-7-SO3H .
2. Biological Activities
The biological activities of THQ-7-SO3H are multifaceted, impacting various physiological systems. The following sections detail its key pharmacological effects.
2.1 Anticonvulsant Activity
Research has demonstrated that certain tetrahydroquinoline derivatives exhibit anticonvulsant properties. For example, studies have shown that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines possess potent dopamine D2 receptor-blocking activity, which is crucial for their anticonvulsant effects . THQ derivatives have been tested against NMDA-induced seizures in animal models, indicating their potential as therapeutic agents for epilepsy .
2.2 Anticancer Properties
Recent investigations into the anticancer effects of THQ derivatives have highlighted their ability to inhibit the proliferation of cancer cells. Specifically, tetrahydroquinoline analogs have been shown to halt the growth of triple-negative breast cancer (TNBC) cells by inducing mitotic arrest and disrupting microtubule dynamics . Compounds GM-4-53 and GM-3-121 were particularly effective at concentrations below 2.5 µM .
2.3 Vasodilatory Effects
Certain tetrahydroquinoline derivatives exhibit vasodilatory effects that can be beneficial in treating cardiovascular conditions. These compounds have demonstrated peripheral vasodilatory activity in animal models, suggesting their potential as agents for managing hypertension and related disorders .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of THQ derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the tetrahydroquinoline scaffold can significantly influence their pharmacological properties. For instance:
| Position | Modification | Effect |
|---|---|---|
| C-1 | Alkyl substitution | Enhances D2 receptor affinity |
| C-7 | Sulfonic acid addition | Increases water solubility and bioavailability |
| C-4 | Aromatic ring attachment | Potentially increases anticancer activity |
4. Case Studies
Several case studies illustrate the therapeutic potential of THQ derivatives:
- Anticonvulsant Efficacy : A study demonstrated that (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant protection against neuronal degeneration in rat models subjected to hypoxic conditions .
- Breast Cancer Treatment : In vitro studies showed that specific THQ compounds halted cell cycle progression in MDA-MB-231 TNBC cells by interfering with microtubule polymerization . These findings suggest a novel mechanism for anticancer activity independent of estrogen receptor modulation.
5. Conclusion
The biological activity of this compound underscores its potential as a versatile pharmacological agent with applications ranging from anticonvulsant therapies to cancer treatment. Continued research into its synthesis and SAR will be essential for developing effective therapeutics based on this promising compound.
Q & A
Q. What are the established synthetic routes for 1,2,3,4-Tetrahydroquinoline-7-sulfonic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves cyclization reactions, acid-catalyzed protocols, or metal-free approaches. For example:
- Green Synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) catalyze the reaction between 2-(phenylamino)ethanol and unsaturated ketones, achieving high yields (85–95%) while avoiding toxic catalysts. This method allows catalyst reuse for ≥5 cycles with minimal activity loss .
- Povarov Reaction : Using Fe₂(SO₄)₃·xH₂O as a catalyst enables efficient cycloaddition, though stereochemical mixtures (cis/trans isomers) may form .
- Cyclization of Epoxy Alcohols : Trifluoroacetic acid promotes intramolecular cyclization of chiral precursors, yielding enantiomerically pure products (e.g., 1,2,3,4-tetrahydroquinoline-4-ol) .
Q. Key Considerations :
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions and confirms ring saturation .
- HPLC-MS : Quantifies purity and detects sulfonic acid group incorporation .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- Elemental Analysis : Validates molecular formula compliance (e.g., C:H:N:S ratios) .
Data Interpretation Tip : Cross-validate results with multiple techniques to address discrepancies (e.g., NMR vs. X-ray for isomer identification).
Advanced Research Questions
Q. How can researchers address stereochemical challenges in the synthesis of 1,2,3,4-Tetrahydroquinoline derivatives?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., InCl₃ in domino reactions) to control cis/trans isomer ratios .
- Chiral HPLC : Separate isomers post-synthesis using columns like Chiralpak® IA/IB .
- Dynamic Kinetic Resolution : Optimize reaction kinetics to favor thermodynamically stable isomers .
Case Study : A study using trifluoroacetic acid achieved exclusive formation of 1,2,3,4-tetrahydroquinoline-4-ol via stereocontrolled cyclization .
Q. What catalytic systems show promise for selective dehydrogenation of 1,2,3,4-Tetrahydroquinoline derivatives to quinolones?
Methodological Answer:
- Fe-ISAS/CN Catalyst : Atomically dispersed Fe on N-doped carbon achieves 100% conversion and selectivity toward quinolones under mild conditions. This system outperforms nanoparticle-based catalysts and is recyclable for ≥5 cycles .
- Comparative Table :
| Catalyst | Conversion (%) | Selectivity (%) | Reusability | Reference |
|---|---|---|---|---|
| Fe-ISAS/CN | 100 | 100 | 5 cycles | |
| H₃PO₄ | 75 | 85 | Non-reusable | |
| Yb(OTf)₃ | 90 | 78 | 3 cycles |
Mechanistic Insight : Fe-ISAS/CN facilitates hydrogen transfer via single-atom sites, minimizing side reactions .
Q. What experimental strategies validate the biological activity of this compound in disease models?
Methodological Answer:
- In Vivo Models : Use murine colorectal cancer models (e.g., dimethylhydrazine-induced tumors) to assess anti-proliferative effects. Dose-response studies (10–100 mg/kg) with histopathological analysis are recommended .
- Receptor Binding Assays : Screen for interactions with opioid receptors using radiolabeled ligands (e.g., ¹²³I-amino acid derivatives) .
- Statistical Validation : Apply ANOVA or non-parametric tests to compare treatment groups, ensuring p < 0.05 significance .
Contradiction Management : If anti-cancer results conflict across studies, verify compound purity, model genetic backgrounds, and dosing schedules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
